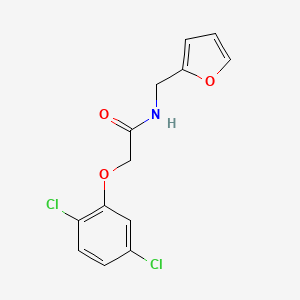

![molecular formula C19H20N2O B5579669 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)

3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of quinoline derivatives, including those similar to "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," involves a variety of methods. A general approach includes the treatment of appropriate 3-amino-2-aryl-4(3H)-quinazolinones with substituted benzaldehyde in ethanol, leading to derivatives with moderate to good antiviral activity (Gao et al., 2007). Additionally, biocatalytic synthesis represents an innovative, clean, and efficient method for creating quinoline derivatives, utilizing environmentally friendly catalysts such as lemon juice (Petronijevic et al., 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized through various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR spectra. The structure of these compounds, including "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," is further confirmed by elemental analysis and X-ray crystallography, revealing complex molecular geometries and bonding patterns that are fundamental to their properties and reactivities (Rad et al., 2016).

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, showcasing their versatility. For instance, reactions with 5-amino-4-chloroquinolines yield new heterocyclic systems, indicating their potential for creating novel compounds with specific functionalities (Bang et al., 2009). The ability to undergo diverse reactions, such as Vilsmeier cyclization, highlights their chemical reactivity and the potential for functional modifications (Mahata et al., 2003).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as "3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol," are influenced by their molecular structure. These properties include solubility, melting points, and boiling points, which are crucial for their application in various fields. The methylation of quinoline derivatives can significantly affect their physical properties, including photoluminescence and thermal properties, which are essential for their performance in applications like electroluminescence devices (Sapochak et al., 2001).

科学的研究の応用

Catalytic Applications

The research into quinolinol derivatives, similar to 3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol, has revealed their significant potential in catalysis, particularly in asymmetric hydrogenation. For instance, ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline and related compounds have demonstrated high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. These catalysts have shown practical utility in the preparation of chiral pharmaceutical ingredients, indicating the relevance of quinolinol derivatives in synthesizing complex molecules (Imamoto et al., 2012).

Green Chemistry and Synthesis

The move towards environmentally friendly synthesis methods has also seen the application of quinolinol derivatives. An innovative approach using lemon juice as both solvent and catalyst for the synthesis of quinoxalinones and benzoxazin-ones showcases the potential of quinolinol derivatives in green chemistry. This method highlights the efficiency and environmental benefits of using natural catalysts in chemical synthesis, producing less waste and exhibiting excellent green chemistry metrics (Petronijevic et al., 2017).

Material Science

In material science, the systematic substitution of methyl groups in metal tris(8-quinolinolato) chelates, a close relative of quinolinol derivatives, has been studied for their photoluminescence and thermal properties. Such research indicates the potential of quinolinol derivatives in developing materials with specific electronic and luminescent properties, crucial for applications like organic light-emitting devices (Sapochak et al., 2001).

Antimicrobial Research

Quinolinol derivatives have been explored for their antimicrobial properties as well. For instance, the synthesis of various quinazolinone derivatives and their evaluation for antiviral activity underscores the potential of quinolinol derivatives in developing new antimicrobial agents. This research area is particularly relevant in the context of increasing microbial resistance to existing drugs, highlighting the importance of novel antimicrobial compounds (Gao et al., 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-[[benzyl(methyl)amino]methyl]-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-17(13-21(2)12-15-8-4-3-5-9-15)19(22)16-10-6-7-11-18(16)20-14/h3-11H,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRLAFXGKXGLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

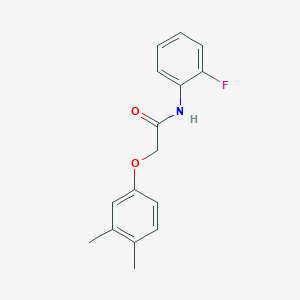

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)

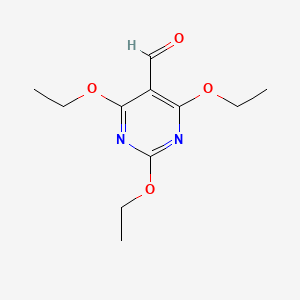

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)

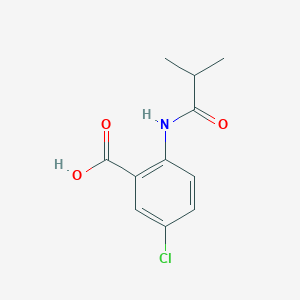

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)